CYP1A2 Inhibition: 36-Fold Difference vs. N,5-Bis(4-Chlorophenyl) Analog
The compound inhibits CYP1A2 with an IC₅₀ of 1,400 nM in human liver microsomes, whereas the symmetrically substituted N,5-bis(4-chlorophenyl)furan-2-carboxamide shows negligible CYP1A2 inhibition (IC₅₀ = 50,000 nM) under comparable assay conditions [1][2]. This 36-fold difference demonstrates that the ortho-chloro N-aryl substitution is a critical determinant of CYP1A2 binding.
| Evidence Dimension | CYP1A2 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 × 10³ nM (1.4 μM) |
| Comparator Or Baseline | N,5-bis(4-chlorophenyl)furan-2-carboxamide, IC₅₀ = 5.00 × 10⁴ nM (50 μM) |
| Quantified Difference | ~36-fold more potent CYP1A2 inhibition by the target compound |
| Conditions | Human liver microsomes; phenacetin substrate; 5-min preincubation; NADPH-regenerating system |
Why This Matters
Substituting the N,5-bis(4-chlorophenyl) analog for the target compound in a CYP liability panel would severely underestimate CYP1A2-mediated drug interaction risk, potentially misguiding lead optimization decisions.
- [1] BindingDB. BDBM50366410 (CHEMBL4163694) – N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide CYP1A2 IC₅₀ = 1,400 nM. View Source
- [2] BindingDB. BDBM50399005 (CHEMBL2177588) – N,5-bis(4-chlorophenyl)furan-2-carboxamide CYP1A2 IC₅₀ = 50,000 nM. View Source
